molecular formula C16H23BrN2O2 B8171727 tert-Butyl (5-Bromo-2-methyl-4-(pyrrolidin-1-yl)phenyl)carbamate

tert-Butyl (5-Bromo-2-methyl-4-(pyrrolidin-1-yl)phenyl)carbamate

Cat. No.: B8171727
M. Wt: 355.27 g/mol
InChI Key: OXYCIRASTJYVRE-UHFFFAOYSA-N
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Description

tert-Butyl (5-Bromo-2-methyl-4-(pyrrolidin-1-yl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, a methyl group, and a pyrrolidinyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-Bromo-2-methyl-4-(pyrrolidin-1-yl)phenyl)carbamate typically involves the following steps:

    Bromination: The starting material, 2-methyl-4-(pyrrolidin-1-yl)phenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the phenyl ring.

    Carbamoylation: The brominated intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-Bromo-2-methyl-4-(pyrrolidin-1-yl)phenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (5-Bromo-2-methyl-4-(pyrrolidin-1-yl)phenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-Bromo-2-methyl-4-(pyrrolidin-1-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the phenyl ring can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
  • tert-Butyl (4-methylthiazol-2-yl)carbamate
  • Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate

Uniqueness

tert-Butyl (5-Bromo-2-methyl-4-(pyrrolidin-1-yl)phenyl)carbamate is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-(5-bromo-2-methyl-4-pyrrolidin-1-ylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-11-9-14(19-7-5-6-8-19)12(17)10-13(11)18-15(20)21-16(2,3)4/h9-10H,5-8H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYCIRASTJYVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)Br)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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